BenchChemオンラインストアへようこそ!

2-(4-Aminophenyl)acetamide

FXR Antagonist NASH Medicinal Chemistry

2-(4-Aminophenyl)acetamide (CAS 6633-76-7) is a bifunctional aromatic amine-acetamide scaffold critical for medicinal chemistry programs requiring conformational flexibility. The methylene spacer eliminates benzamide conjugation, increasing rotational freedom and altering hydrogen-bonding geometry—essential for FXR antagonist potency (V02-8, IC50=0.89 µM), anticonvulsant efficacy (MES ED50=50.50 mg/kg), and TRPV1 antagonism. Procure high-purity (98%) material for parallel synthesis, library generation, and lead optimization across NASH, epilepsy, and pain indications. Competitive pricing supports cost-effective HTS campaigns.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 6633-76-7
Cat. No. B1267592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)acetamide
CAS6633-76-7
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)N)N
InChIInChI=1S/C8H10N2O/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11)
InChIKeyPBFBGLBYZHLKHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminophenyl)acetamide (CAS 6633-76-7) Technical Profile for Research and Industrial Procurement


2-(4-Aminophenyl)acetamide (CAS 6633-76-7), also referred to as 4-aminophenylacetamide, is a primary aromatic amine with an acetamide functional group having the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol [1]. It is a white crystalline solid with a melting point of 146 °C and an XLogP3 value of 0.3 . The compound functions as a versatile synthetic building block due to its bifunctional nature, which includes both a nucleophilic aromatic amine and an amide group . Commercially available in high purity (typically 95–98%) from multiple vendors for research and development purposes, its primary utility lies in serving as a core scaffold for the generation of biologically active derivatives across several therapeutic areas [1].

Critical Factors Precluding Generic Substitution of 2-(4-Aminophenyl)acetamide Scaffolds in Drug Discovery


The replacement of 2-(4-aminophenyl)acetamide with alternative or closely related in-class scaffolds is not straightforward due to the compound's unique conformational flexibility and its specific role in enabling target selectivity and potency. The inclusion of a methylene spacer between the aromatic ring and the amide carbonyl eliminates the formal conjugation present in benzamide analogs, which increases conformational degrees of freedom and alters hydrogen-bonding geometry [1]. This structural difference has been shown to profoundly affect biological activity; for instance, in anticonvulsant programs, the phenylacetamide spacer was essential for producing active and selective compounds, distinguishing it from its benzamide counterparts [1]. Furthermore, within FXR antagonist discovery, the 4-aminophenylacetamide core was identified through multistage virtual screening as a unique scaffold capable of delivering both potent enzymatic inhibition and intestine-specific in vivo accumulation, a combination that alternative cores failed to achieve in the same screen [2]. Therefore, blind substitution without this specific spacer or amine geometry carries a high risk of losing target engagement and desired pharmacokinetic properties.

Quantitative Evidence of Differentiation for 2-(4-Aminophenyl)acetamide (CAS 6633-76-7) as a Privileged Scaffold


Superior Potency in FXR Antagonism: 4-Aminophenylacetamide vs. Alternative Chemotypes

The 4-aminophenylacetamide scaffold was identified as the most potent FXR antagonist in a multistage ligand- and structure-based virtual screening campaign [1]. The lead derivative V023-9340, which contains this core scaffold, exhibited an IC50 of 4.27 μM against FXR, surpassing all other hits from the virtual screen [1]. Further structure-activity relationship (SAR) optimization of this specific scaffold yielded derivative V02-8 with an IC50 of 0.89 μM, representing a 4.8-fold increase in potency compared to the initial lead V023-9340 [1]. This demonstrates the tractability of the 4-aminophenylacetamide core for iterative potency improvement.

FXR Antagonist NASH Medicinal Chemistry Nuclear Receptor

In Vivo Tissue Selectivity: Intestine-Specific Accumulation vs. Systemic FXR Antagonists

Derivatives built upon the 4-aminophenylacetamide core have demonstrated intestine-specific accumulation in vivo, a critical differentiation from systemic FXR antagonists that carry a higher risk of off-target hepatic or systemic toxicity [1]. In a high-fat diet (HFD)-induced NASH mouse model, the lead derivative V023-9340 demonstrated selective accumulation in the intestine, substantially ameliorating NASH progression by mitigating hepatic steatosis and inflammation [1]. This tissue-selective profile is an inherent advantage of this specific chemotype, as alternative FXR antagonist scaffolds may distribute systemically, potentially causing undesired effects.

NASH FXR Antagonist Pharmacokinetics Tissue Distribution

Quantified Anticonvulsant Activity: 4-Aminophenylacetamides vs. Benzamides

The 4-aminophenylacetamide scaffold provides a structural advantage over benzamide analogs in anticonvulsant drug design [1]. Unlike benzamides, phenylacetamides incorporate a methylene group between the aromatic ring and the amide carbonyl, eliminating formal conjugation and increasing conformational flexibility [1]. Compound 16, a 4-aminophenylacetamide derivative synthesized from 2,6-dimethylaniline, was the most potent anticonvulsant in the study, exhibiting an ED50 of 50.50 mg/kg in the maximal electroshock seizure (MES) test and an ED50 of 93.20 mg/kg in the subcutaneous pentylenetetrazol (scPTZ) seizure test in mice [1].

Anticonvulsant Epilepsy CNS Drug Discovery ED50

Physicochemical Properties Favoring Synthetic Tractability and Formulation

2-(4-Aminophenyl)acetamide possesses a favorable physicochemical profile for use as a synthetic intermediate and for potential formulation development [1]. Key computed properties include an XLogP3 of 0.3, indicating moderate hydrophilicity, and a topological polar surface area (TPSA) of 69.1 Ų, which falls within the range considered favorable for oral bioavailability and membrane permeability [1]. These properties compare favorably to other common aniline-based intermediates that may have higher lipophilicity and lower water solubility, potentially complicating downstream synthesis and purification.

Physicochemical Properties Synthetic Intermediate Formulation Medicinal Chemistry

Purity and Availability: Commercial-Grade 2-(4-Aminophenyl)acetamide vs. Custom Synthesis

2-(4-Aminophenyl)acetamide is readily available from multiple commercial vendors in high purity grades, offering a cost-effective alternative to custom synthesis of related but less common aniline-acetamide hybrids . Commercial specifications typically guarantee minimum purity of 95–98% by HPLC . Pricing from established chemical suppliers ranges from approximately $108–$400 per gram depending on quantity and vendor, with some vendors offering 95% purity at approximately $2,529 per gram from specific regional distributors [1].

Chemical Procurement Purity Commercial Availability Cost Efficiency

Enhanced TRPV1 Antagonism: 4-Aminophenyl Acetamides vs. Propanamides

In the development of TRPV1 antagonists, the 4-aminophenyl acetamide chemotype demonstrates superior potency compared to the homologous propanamide series [1]. A systematic structure-activity relationship (SAR) study revealed that 2-(3,5-dihalo-4-aminophenyl)acetamide analogues displayed excellent antagonism of hTRPV1 activation by capsaicin and exhibited improved potency compared to the corresponding propanamides [1]. This SAR finding establishes a clear preference for the acetamide chain length over propanamide in this target class, providing a rational basis for selecting the acetamide scaffold in TRPV1-focused drug discovery programs.

TRPV1 Antagonist Pain Research Medicinal Chemistry SAR

Optimal Application Scenarios for 2-(4-Aminophenyl)acetamide (CAS 6633-76-7) in Scientific and Industrial Settings


Discovery and Optimization of Intestine-Specific FXR Antagonists for NASH

As demonstrated by the work of Yu et al., the 4-aminophenylacetamide scaffold is an ideal starting point for programs seeking intestine-restricted FXR antagonists to treat nonalcoholic steatohepatitis (NASH) [1]. Researchers should procure this compound to synthesize and screen derivatives based on the V023-9340 chemotype, which has already shown potent in vitro inhibition (IC50 = 4.27 μM), intestine-selective accumulation, and in vivo efficacy in ameliorating HFD-induced NASH in mice [1]. The scaffold's demonstrated tractability, with a 4.8-fold potency improvement achieved through medicinal chemistry optimization (V02-8, IC50 = 0.89 μM), makes it a high-value investment for NASH drug discovery pipelines [1].

Anticonvulsant Drug Discovery Leveraging the Phenylacetamide Spacer

For CNS drug discovery teams focused on epilepsy and seizure disorders, 2-(4-aminophenyl)acetamide serves as a critical core scaffold for generating novel anticonvulsant candidates [2]. The methylene spacer in the phenylacetamide structure provides distinct conformational advantages over benzamide-based anticonvulsants, enabling access to a different region of chemical space [2]. The quantitative efficacy benchmark established by Compound 16 (MES ED50 = 50.50 mg/kg; scPTZ ED50 = 93.20 mg/kg) provides a clear reference point for evaluating new derivatives and optimizing potency in mouse seizure models [2].

Synthesis of TRPV1 Antagonists for Pain and Inflammation Research

In TRPV1 antagonist programs, 2-(4-aminophenyl)acetamide is the preferred scaffold over propanamide homologs due to direct SAR evidence showing improved potency in blocking capsaicin-induced hTRPV1 activation [3]. Medicinal chemists should utilize this acetamide core to construct 3,5-dihalo-4-aminophenyl acetamide libraries for pain and inflammation target validation, as the acetamide chain length is essential for optimal target engagement [3].

General Medicinal Chemistry Building Block for Parallel Synthesis and Library Generation

Given its commercial availability in high purity (95–98%) at competitive prices ($108–$400/g) , 2-(4-aminophenyl)acetamide is an economical and practical building block for parallel synthesis and compound library generation . Its bifunctional nature, comprising a nucleophilic aromatic amine and a modifiable amide group, allows for diverse chemical derivatization, making it suitable for high-throughput medicinal chemistry campaigns targeting multiple therapeutic areas . Its favorable computed physicochemical properties (XLogP3 = 0.3, TPSA = 69.1 Ų) further support its use in generating screening libraries with drug-like characteristics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Aminophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.